Cas no 75375-52-9 (1,7b,10-Triazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene,1,2,3,8-tetrahydro-1,8-dimethyl-, (8R)- (9CI))
![1,7b,10-Triazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene,1,2,3,8-tetrahydro-1,8-dimethyl-, (8R)- (9CI) structure](https://nl.kuujia.com/scimg/cas/75375-52-9x500.png)
75375-52-9 structure
Productnaam:1,7b,10-Triazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene,1,2,3,8-tetrahydro-1,8-dimethyl-, (8R)- (9CI)
1,7b,10-Triazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene,1,2,3,8-tetrahydro-1,8-dimethyl-, (8R)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,7b,10-Triazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene,1,2,3,8-tetrahydro-1,8-dimethyl-, (8R)- (9CI)
- (R)-1,8-Dimethyl-1,2,3,8-tetrahydro-1,7b,10-triazabenzo(5,6)cyclohepta(1,2,3-jk)fluorene
- 1,7b,10-Triazabenzo(5,6)cyclohepta(1,2,3-jk)fluorene, 1,2,3,8-tetrahydro-1,8-dimethyl-, (R)-
- 75375-52-9
- (R)-1,8-dimethyl-1,2,3,8-tetrahydro-1,7b,10-triazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene
- 17,13-Dimethyl-5,6-dihydro-7H,13H-pyrido(4',3':6,5)azepino(1,2,3-l,m)-beta-carboline
- Decussine
- CHEMBL454319
- 7,11,13a-Triazabenzo(5,6)cyclohepta(1,2,3-jk)fluorene, 5,6,7,13-tetrahydro-7,13-dimethyl-, (R)-
- (20R)-11,20-dimethyl-1,11,17-triazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2,4,6,8(21),12,14(19),15,17-octaene
- 17,13-dimethyl-5,6-dihydro-7H,13H-pyrido(4',3':6,5)azepino(1,2,3,-1,m)-beta-carboline
- DTXSID70226336
- BRN 5603747
-
- Inchi: InChI=1S/C20H19N3/c1-13-17-12-21-9-7-14(17)11-19-20-16(8-10-22(19)2)15-5-3-4-6-18(15)23(13)20/h3-7,9,11-13H,8,10H2,1-2H3
- InChI-sleutel: CSRPMFCRBOSISJ-UHFFFAOYSA-N
- LACHT: CC1c2cnccc2C=C2N(C)CCc3c2n1c1ccccc31 |t:9|
Berekende eigenschappen
- Exacte massa: 301.15807
- Monoisotopische massa: 301.157898
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 0
- Complexiteit: 501
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 21.1
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- XLogP3: 3.3
Experimentele eigenschappen
- Dichtheid: 1.27
- Kookpunt: 575.4°C at 760 mmHg
- Vlampunt: 301.8°C
- Brekindex: 1.711
- PSA: 21.06
1,7b,10-Triazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene,1,2,3,8-tetrahydro-1,8-dimethyl-, (8R)- (9CI) Gerelateerde literatuur
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
75375-52-9 (1,7b,10-Triazabenzo[5,6]cyclohepta[1,2,3-jk]fluorene,1,2,3,8-tetrahydro-1,8-dimethyl-, (8R)- (9CI)) Gerelateerde producten
- 1516505-25-1(4-fluoro-2-(trifluoromethyl)phenylmethanesulfonyl chloride)
- 201851-46-9(H-Cit-AMC?TFA)
- 2229080-05-9(3-{4-methoxy-3-(trifluoromethyl)phenylmethyl}azetidin-3-ol)
- 102432-03-1(4-(1H-Imidazol-1-ylmethyl)benzaldehyde)
- 2137882-70-1(3,4-Dimethyl-6-[(1-methylhydrazin-1-yl)methyl]cyclohex-3-ene-1-sulfonic acid)
- 21261-72-3(3-Chloro-N-(2-chlorophenyl)propanamide)
- 75418-74-5(Methyl 3-Oxo-3-(pyridin-2-yl)propanoate)
- 1805307-93-0(Ethyl 2-methyl-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxylate)
- 4405-22-5(1,1'-(1,2-Ethanediyl)bis1-methyl-silane)
- 1432678-63-1(4-propoxy-5,6,7,8-tetrahydroquinolin-8-amine)
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk

Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
